molecular formula C19H16F3N5O3 B2549300 1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1105208-30-7

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2549300
CAS No.: 1105208-30-7
M. Wt: 419.364
InChI Key: YOMZQQOLNFVCIO-UHFFFAOYSA-N
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Description

1-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C19H16F3N5O3 and its molecular weight is 419.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been dedicated to synthesizing and characterizing novel compounds derived from similar chemical structures. For instance, Elewa et al. (2021) synthesized a series of compounds through reactions involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. These compounds were further modified to produce Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates, aiming to evaluate their antibacterial and antitumor activities (Safaa I. Elewa et al., 2021).

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of compounds containing urea derivatives. Azab et al. (2013) explored the antibacterial activities of new heterocyclic compounds containing a sulfonamido moiety, which showed promising results against various bacterial strains (M. E. Azab et al., 2013). George et al. (2010) synthesized derivatives through the Biginelli reaction and assessed their antioxidant activities, contributing to the broader understanding of these compounds' biological activities (S. George et al., 2010).

Anticancer Activities

The anticancer potential of related compounds has also been a significant focus. For example, a study synthesized a series of pyridine derivatives aiming to evaluate their effects against tumor cell lines, demonstrating that some compounds showed higher antitumor activity than the standard drug doxorubicin (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).

Molecular Docking Studies

Research involving molecular docking studies has been conducted to understand better the interaction between synthesized compounds and biological targets. Flefel et al. (2018) prepared novel pyridine derivatives and subjected them to in silico molecular docking screenings, revealing moderate to good binding energies of the ligands on the target protein. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential therapeutic applications (E. M. Flefel et al., 2018).

Properties

IUPAC Name

1-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O3/c20-19(21,22)30-15-5-3-14(4-6-15)25-18(29)24-10-11-27-17(28)8-7-16(26-27)13-2-1-9-23-12-13/h1-9,12H,10-11H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMZQQOLNFVCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.